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molecular formula C8H12O B8366578 5-Methylcyclohex-3-enecarbaldehyde

5-Methylcyclohex-3-enecarbaldehyde

Cat. No. B8366578
M. Wt: 124.18 g/mol
InChI Key: KYXMUABTWXREOG-UHFFFAOYSA-N
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Patent
US04430337

Procedure details

By the same three step procedures of the preceding Examples, 5-methyl-3-cyclohexene-1-carbaldehyde is inverted to 5-(5-methyl-3-cyclohexen-1-yl)oxazolidine-2,4-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(5-methyl-3-cyclohexen-1-yl)oxazolidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C1CC(C=O)CC=C1.C[CH:11]1[CH2:16][CH:15]([CH:17]2[O:21][C:20](=[O:22])[NH:19][C:18]2=[O:23])[CH2:14][CH:13]=[CH:12]1>>[CH3:1][C:12]1[CH2:11][CH2:16][CH:15]([CH:17]2[O:21][C:20](=[O:22])[NH:19][C:18]2=[O:23])[CH2:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C=CCC(C1)C=O
Step Two
Name
5-(5-methyl-3-cyclohexen-1-yl)oxazolidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C=CCC(C1)C1C(NC(O1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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